1-Methyl-4-phenoxy-1H-indazol-3-amine
Description
Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry Research
The indazole nucleus is a versatile scaffold that has become a cornerstone in the design of a wide array of therapeutic agents. researchgate.net Its significance in medicinal chemistry is underscored by its presence in numerous clinically approved drugs and investigational compounds. pnrjournal.com The structural rigidity of the bicyclic system, combined with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, and π-π stacking. researchgate.net
Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:
Anticancer: A significant number of indazole-based compounds have been developed as potent anticancer agents, primarily targeting protein kinases. nih.govnih.gov Marketed drugs such as Axitinib, Pazopanib, and Entrectinib, which are used in the treatment of various cancers, feature the indazole core. pnrjournal.com
Anti-inflammatory: The indazole moiety is a key component in non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine (B159093). nih.gov
Antiemetic: Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, is another prominent example of an indazole-containing drug. pnrjournal.comnih.gov
Neuroprotective and CNS applications: Research has explored indazole derivatives for their potential in treating neurodegenerative diseases and other central nervous system disorders. researchgate.netresearchgate.net
Antimicrobial and Antiviral: The scaffold has also been investigated for its potential in developing new antibacterial, antifungal, and anti-HIV agents. nih.govresearchgate.net
The "privileged" status of the indazole scaffold stems from its ability to serve as a versatile template for combinatorial chemistry and lead optimization, enabling the generation of large libraries of compounds for high-throughput screening. researchgate.net The ease of functionalization at various positions of the indazole ring allows for the fine-tuning of physicochemical properties and biological activity. austinpublishinggroup.com
Overview of 1-Methyl-4-phenoxy-1H-indazol-3-amine within the Context of Indazole Derivatives
Within the vast chemical space of indazole derivatives, This compound represents a specific substitution pattern with potential therapeutic relevance. While this particular compound is not as extensively documented in publicly available research as some other indazole-based drugs, its structural features can be analyzed in the context of established structure-activity relationships for this class of compounds.
The core of this molecule is the 1H-indazol-3-amine moiety. The 3-aminoindazole substructure is a known hinge-binding fragment, crucial for the activity of many kinase inhibitors. nih.gov The presence of the amino group at the 3-position allows for key hydrogen bond interactions within the ATP-binding pocket of various kinases. mdpi.com
The substituents on the indazole ring further modulate its properties:
The 1-Methyl group occupies a position often targeted for modifying solubility and metabolic stability. Alkylation at the N-1 position is a common strategy to prevent tautomerization and to explore the hydrophobic pockets of target proteins. pnrjournal.com
The 4-phenoxy group introduces a bulky, aromatic substituent. The phenoxy group can engage in various non-covalent interactions, such as van der Waals forces and π-stacking, potentially enhancing binding affinity to a target protein. The position and nature of substituents on the benzene (B151609) ring of the indazole core are known to significantly influence the biological activity and selectivity of the resulting compounds.
While specific research findings on this compound are limited, its structural components suggest it could be investigated for activities commonly associated with 3-aminoindazole derivatives, particularly as a kinase inhibitor in oncology.
Historical Development and Current Research Trajectories of Indazole-Based Compounds
The history of indazole chemistry dates back to the late 19th century, with its initial synthesis being a subject of academic curiosity. wikipedia.org However, it was not until the mid-20th century that the therapeutic potential of indazole derivatives began to be systematically explored. The discovery of the anti-inflammatory properties of benzydamine marked a significant milestone, paving the way for further investigation into the pharmacological applications of this scaffold. nih.gov
The last few decades have witnessed an exponential growth in research on indazole-based compounds, largely fueled by the success of indazole-containing drugs in oncology. nih.govresearchgate.net The development of kinase inhibitors like Axitinib and Pazopanib has solidified the importance of the indazole scaffold in modern cancer therapy. pnrjournal.com
Current research trajectories in the field of indazole chemistry are diverse and dynamic. Key areas of focus include:
Development of Novel Kinase Inhibitors: Researchers continue to design and synthesize new indazole derivatives as inhibitors of various protein kinases implicated in cancer and other diseases. nih.govnih.gov This includes the development of compounds with improved selectivity to minimize off-target effects.
Exploration of New Therapeutic Areas: Beyond oncology, the indazole scaffold is being investigated for its potential in treating a wider range of conditions, including infectious diseases, neurodegenerative disorders, and metabolic diseases. researchgate.netresearchgate.net
Fragment-Based Drug Discovery: The indazole moiety is being utilized as a starting point in fragment-based drug discovery campaigns to identify novel lead compounds. nih.gov
Advanced Synthesis Methodologies: The development of more efficient and regioselective methods for the synthesis and functionalization of the indazole ring is an active area of research, enabling the creation of more complex and diverse molecular architectures. nih.gov
The continued exploration of the indazole scaffold promises to yield a new generation of therapeutic agents with enhanced efficacy and novel mechanisms of action, further cementing its legacy as a truly privileged structure in medicinal chemistry.
Data Tables
Table 1: Selected Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Axitinib | Oncology | Tyrosine Kinase Inhibitor |
| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |
| Entrectinib | Oncology | Tyrosine Kinase Inhibitor |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug |
| Granisetron | Antiemetic | 5-HT3 receptor antagonist |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenoxyindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPMLQRWYBBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649969 | |
| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-07-4 | |
| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 1 Methyl 4 Phenoxy 1h Indazol 3 Amine Derivatives
Fundamental Principles and Methodologies of SAR Analysis in Indazole Research
The exploration of SAR in indazole research leverages a combination of synthetic chemistry, biological assays, and computational modeling to build a comprehensive understanding of how structural modifications influence a compound's interaction with its biological target. nih.gov A primary goal is to identify the key pharmacophoric features and understand the impact of steric, electronic, and hydrophobic properties of different substituents on the indazole ring.
Methodologies commonly employed in the SAR analysis of indazole derivatives include:
Computational and In Silico Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are fundamental. researchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are crucial for affinity and selectivity. nih.gov
Fragment-Based and Structure-Guided Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. X-ray crystallography of indazole derivatives co-crystallized with their target enzymes provides detailed atomic-level information about the binding mode, which guides the rational design of new analogues with improved properties. nih.gov
Systematic Synthetic Modification: Chemists systematically alter specific parts of the lead molecule. For indazole derivatives, this includes modifying substituents at various positions on the indazole ring (C3, C4, C5, C6) and the nitrogen atoms (N1, N2), as well as altering peripheral groups like the phenoxy moiety. The resulting analogues are then tested to measure the impact of these changes on biological activity. nih.govrsc.org
Through these methods, researchers can map the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Systematic Investigation of Substitutions on the Indazole Ring System
The biological activity of indazole-based compounds is highly dependent on the substitution pattern of the core ring system. The specific placement of the methyl group at N1, the phenoxy group at C4, and the amine at C3 are critical determinants of the molecule's pharmacological profile.
The alkylation of the indazole nitrogen is a crucial modification that significantly impacts the compound's properties. Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable. nih.gov Alkylation locks the molecule into one of these forms, which can have profound effects on its binding geometry and biological activity.
Methylation at the N1 position, as seen in 1-methyl-4-phenoxy-1H-indazol-3-amine, is a common strategy in indazole-based drug design. The N1-H of an unsubstituted indazole can act as a hydrogen bond donor, and its methylation removes this capability, which can be advantageous for several reasons. For instance, methylation can enhance membrane permeability and oral bioavailability by capping a polar N-H group.
From a synthetic standpoint, achieving regioselective N1-alkylation can be challenging, as direct alkylation often yields a mixture of N1 and N2 isomers. nih.gov However, specific methodologies have been developed to favor the formation of the desired N1-alkylated product. nih.gov The preference for N1 substitution is not just a synthetic convenience; it is often a requirement for potent biological activity. Studies have shown that for certain classes of indazole inhibitors, the N1-substituted isomer is significantly more active than its N2 counterpart.
| Compound | N-Substitution | Target/Activity | IC₅₀ |
| Indazole Derivative A | N1-H | Kinase X | 1.5 µM |
| Indazole Derivative B | N1-Methyl | Kinase X | 0.2 µM |
| Indazole Derivative C | N2-Methyl | Kinase X | > 10 µM |
This table is illustrative, based on general findings in indazole SAR, demonstrating the typical enhancement of activity upon N1-methylation compared to the unsubstituted or N2-methylated analogues.
Substituents on the benzene (B151609) portion of the indazole ring play a crucial role in modulating activity and selectivity. nih.gov The C4 position, in particular, is a key vector for introducing groups that can engage in important interactions within a protein's binding pocket. A phenoxy group at this position introduces a bulky, partially flexible substituent that can occupy hydrophobic pockets and form specific non-covalent interactions.
The oxygen atom of the phenoxy ether linkage can act as a hydrogen bond acceptor, while the phenyl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. Research on 4-substituted indazole derivatives has confirmed the importance of this position. For example, studies on fibroblast growth factor receptor (FGFR) inhibitors revealed that substitution at the C4 position is critical for potent enzymatic inhibition. nih.gov Similarly, the development of 4-phenyl-1H-indazole derivatives as inhibitors of the PD-1/PD-L1 interaction highlights that a bulky aromatic group at C4 is effective in disrupting protein-protein interfaces, achieving potent activity. nih.govconsensus.app
| Compound | C4-Substituent | Target | IC₅₀ |
| Derivative 1 | -H | FGFR1 | > 50 µM |
| Derivative 2 | -Methoxy | FGFR1 | 5.2 µM |
| Derivative 3 | -Phenoxy | FGFR1 | 0.8 µM |
| Derivative 4 | -Phenyl | PD-L1 | 0.2 µM |
This illustrative data compiles findings from studies on C4-substituted indazoles to show the significant increase in potency achieved by introducing an aromatic group like phenoxy or phenyl at this position. nih.govnih.gov
The 3-amino-1H-indazole moiety is a well-established and critical pharmacophore, particularly in the field of kinase inhibitors. researchgate.netmdpi.com This group is frequently identified as an effective "hinge-binding" fragment. researchgate.netnih.gov In many protein kinases, the 3-aminoindazole core forms one or two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP. This interaction serves as a crucial anchor, orienting the rest of the inhibitor within the active site.
The SAR of this position is highly specific. Studies on indazole-3-carboxamides have shown that the unique regiochemistry of the linker attached to the C3 position is critical for activity. nih.gov For instance, an indazole-3-carboxamide derivative was found to be a potent inhibitor of calcium influx, whereas its reverse amide isomer was completely inactive, demonstrating the stringent structural and electronic requirements for interaction at this position. nih.gov Further modifications of the amine group, such as its acylation to form amides or its use as a point of attachment for larger side chains, are common strategies to enhance potency and target selectivity. nih.gov
| Compound Series | C3-Moiety | Key Interaction | Biological Effect |
| Kinase Inhibitors | 3-Amine | Hydrogen bonding to kinase hinge region | Potent kinase inhibition |
| CRAC Channel Blockers | 3-Carboxamide | Specific orientation for channel binding | Active (sub-µM IC₅₀) |
| CRAC Channel Blockers | Reverse Amide | Incorrect orientation | Inactive (>100 µM IC₅₀) |
This table summarizes the critical role of the C3-amine and its derivatives in mediating biological activity, drawing on findings from kinase and ion channel inhibitor studies. researchgate.netnih.gov
SAR of Peripheral Substituents and Linkers Beyond the Indazole Core
While the core indazole system provides the essential scaffold for target binding, modifications to peripheral substituents are vital for fine-tuning the pharmacological profile. Altering these external moieties allows for the optimization of potency, selectivity, and drug-like properties.
The phenoxy ring at the C4 position serves as a platform for further structural diversification to enhance molecular interactions. Medicinal chemistry campaigns often explore substituting this peripheral ring to probe for additional binding pockets and optimize electronic properties. Common modifications include the introduction of small alkyl groups, halogens, or hydrogen-bond donors/acceptors.
The effects of such substitutions can be profound:
Electron-Withdrawing Groups: Halogens (F, Cl, Br) or trifluoromethyl (-CF₃) groups can modulate the electronics of the ring and often engage in favorable halogen bonding or occupy small hydrophobic pockets, leading to enhanced potency. nih.gov
Electron-Donating Groups: Methoxy (B1213986) (-OCH₃) or small alkyl groups can fill hydrophobic pockets and improve van der Waals contacts. The position of these substituents (ortho, meta, or para) is critical, as it dictates the vector and trajectory of the modification.
Hydrogen Bonding Groups: Introducing hydroxyl (-OH) or amine (-NH₂) groups can form additional hydrogen bonds with the target protein, significantly increasing binding affinity, provided a suitable donor or acceptor residue is nearby.
Although direct SAR data for substitutions on the C4-phenoxy ring of this compound is not extensively published, analogies from other indazole derivatives with peripheral phenyl rings are informative. For example, in one series of indazole-based inhibitors, adding a fluorine atom to a peripheral phenyl ring led to a remarkable improvement in activity. nih.gov In another series, electron-donating, amine-based groups at the para-position of a phenyl ring produced the most active compounds. mdpi.com These findings suggest that systematic modification of the C4-phenoxy ring is a promising strategy for optimizing the biological activity of this indazole scaffold.
| Base Scaffold | Phenyl Ring Substitution | Effect on Activity | Rationale |
| Indazole-Phenyl Derivative | 4'-Fluoro | Increased Potency | Favorable interactions, improved properties |
| Indazole-Phenyl Derivative | 4'-Methoxy (electron-donating) | Increased Potency | Occupies hydrophobic pocket |
| Indazole-Phenyl Derivative | 4'-Nitro (electron-withdrawing) | Decreased Potency | Unfavorable electronic or steric effects |
| Indazole-Phenyl Derivative | 4'-Morpholine (electron-donating) | Significantly Increased Potency | Fills pocket, potential H-bonding |
This illustrative table is based on analogous SAR studies of other phenyl-substituted heterocyclic compounds, demonstrating common trends observed when modifying a peripheral aromatic ring. mdpi.comresearchgate.net
Derivatization of the Amine Group
The amine group at the C-3 position of the indazole ring is a critical determinant of biological activity and serves as a key point for derivatization. Research on related 1H-indazol-3-amine scaffolds has shown that modifications at this position significantly impact potency and selectivity.
Acylation of the 3-amino group to form amides has been a common strategy. For instance, the introduction of an acetamide (B32628) moiety can play a crucial role in enhancing the antitumor activity of indazole-based compounds. This is exemplified in the structure of Entrectinib, where the 1H-indazole-3-amide framework is vital for its therapeutic effect nih.gov. Further investigations have explored linking various functionalities through an amide bond. One study details the synthesis of ethyl amide-linked indazole hybrids by reacting acylated 3-aminoindazoles with different thiophenols or piperazines nih.gov.
The introduction of bulkier or functionally diverse groups can modulate the compound's interaction with its biological target. For example, the piperazine (B1678402) moiety, as seen in the leukemia drug Imatinib, is known to enhance solubility and oral bioavailability nih.gov. The derivatization of the 3-amino group with piperazine acetamide has been investigated to improve the pharmacokinetic properties of indazole derivatives nih.gov.
The following table summarizes the impact of various substitutions on the amine group of the general 1H-indazole-3-amine scaffold on anticancer activity, providing a basis for potential modifications to the this compound core.
| Derivative Type | Modification | Observed Impact on Activity | Reference Compound Example |
|---|---|---|---|
| Amides | Acylation (e.g., acetamide) | Can enhance antitumor activity. | Entrectinib |
| Amides | Ethyl amide-linked thiophenols | Variable, depends on thiophenol substitution. | - |
| Amides | Ethyl amide-linked piperazines | Can improve solubility and bioavailability. | Imatinib (related scaffold) |
Exploration of Other Positions for Substitution
Beyond the 3-amino group, substitutions at other positions of the this compound scaffold, namely the indazole ring and the phenoxy group, are crucial for fine-tuning biological activity.
Indazole Ring Substitution: The C-5 position of the indazole ring has been a particular focus for modification in the broader class of indazole derivatives. The introduction of various substituted aromatic groups at this position via Suzuki coupling has been shown to be an effective strategy to explore interactions with different biological targets, potentially increasing activity and selectivity nih.gov. The nature of the substituent on the C-5 aryl ring has a significant effect on anti-proliferative activity. For example, in a series of 3,5-disubstituted indazole derivatives, a general trend for antitumor activity against the Hep-G2 cell line was observed in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent, highlighting the importance of fluorine substitution patterns nih.gov. The presence of a para-fluorine atom on a C-5 phenyl ring was found to be crucial for antitumor activity in another series of compounds nih.gov.
Phenoxy Ring Substitution: While specific studies on the phenoxy ring of this compound are not detailed in the available search results, general principles of medicinal chemistry suggest that substitution on this ring would significantly influence the compound's properties. Modifications to the phenoxy ring can alter the electronic and steric properties of the molecule, affecting its binding affinity to target proteins and its pharmacokinetic profile. For instance, introducing electron-withdrawing or electron-donating groups could modulate the pKa of the molecule and its ability to form hydrogen bonds.
The table below outlines the influence of substitutions at the C-5 position of the indazole ring on the anticancer activity of 1H-indazole-3-amine derivatives.
| Position | Substituent | Observed Impact on Activity |
|---|---|---|
| C-5 | 3,5-Difluorophenyl | High anti-proliferative activity. |
| C-5 | 4-Fluorophenyl | Significant anti-proliferative activity. |
| C-5 | 3-Fluorophenyl | Moderate anti-proliferative activity. |
| C-5 | 4-Trifluoromethoxyphenyl | Lower anti-proliferative activity. |
| C-5 | 4-Methoxyphenyl | Decreased inhibitory activity against K562 cells compared to 3-fluorophenyl. |
| C-5 | 3,4-Dichlorophenyl | Decreased inhibitory activity against K562 cells compared to 3-fluorophenyl. |
Conformational and Stereochemical Considerations in SAR Development
The three-dimensional arrangement of a molecule is a critical factor in its interaction with biological macromolecules. For this compound derivatives, both conformational flexibility and the potential for stereoisomerism can have a profound impact on their biological activity.
Stereochemical Considerations: Although the parent compound this compound is achiral, the introduction of chiral centers through derivatization would lead to stereoisomers (enantiomers or diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Therefore, if chiral derivatives of this compound are synthesized, the separation and biological evaluation of the individual stereoisomers would be essential to fully characterize their SAR.
Molecular Mechanisms and Biological Targets of 1 Methyl 4 Phenoxy 1h Indazol 3 Amine and Analogs
Kinase Inhibition Profiles of Indazole Derivatives
The 1H-indazole-3-amine core structure has been identified as an effective hinge-binding fragment, enabling it to interact with the ATP-binding site of various kinases and thereby inhibit their activity. nih.gov Numerous indazole derivatives have been developed as potent and specific kinase inhibitors, with several achieving commercial success as anticancer drugs, including axitinib, pazopanib, and linifanib. nih.gov These compounds often target multiple kinases, contributing to their therapeutic efficacy. The kinase inhibitory activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Aberrant activation of RTKs is a common driver of cancer. Indazole derivatives have shown significant promise as inhibitors of several important RTKs.
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR signaling is a well-established anti-cancer strategy. nih.gov The indazole scaffold is a key feature in several approved VEGFR inhibitors. researchgate.net Research has demonstrated that various indazole derivatives exhibit potent inhibitory activity against VEGFR-2, the primary mediator of VEGF-driven angiogenesis. nih.govnih.gov
For instance, a series of indazole-pyrimidine based derivatives have been evaluated for their VEGFR-2 inhibitory properties. The substitution pattern on the pyrimidine (B1678525) ring was found to significantly influence activity, with methoxy (B1213986) derivatives showing greater potency than those with hydrophobic groups like alkyl or halogen substituents. nih.gov
| Compound/Analog | Target Kinase | IC50 (nM) |
| Indazole Derivative 30 | VEGFR-2 | 1.24 |
| Sorafenib (Reference) | VEGFR-2 | 3.12 |
| Indazole-pyrimidine analog (methoxy) | VEGFR-2 | - |
| Indazole-pyrimidine analog (alkyl/halogen) | VEGFR-2 | - |
IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a more potent inhibitor. Data presented is for representative indazole analogs.
The Epidermal Growth Factor Receptor (EGFR) is an RTK that, upon activation, triggers signaling pathways promoting cell proliferation and survival. researchgate.net Mutations and overexpression of EGFR are implicated in various cancers, making it a critical therapeutic target. core.ac.uk The indazole core has been incorporated into molecules designed as EGFR inhibitors. researchgate.net While specific data for 1-Methyl-4-phenoxy-1H-indazol-3-amine is not available, related pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, have shown potent EGFR inhibition. core.ac.uknih.gov For example, certain pyrazolo[3,4-d]pyrimidine compounds have demonstrated low nanomolar IC50 values against wild-type EGFR. core.ac.uk
| Compound/Analog | Target Kinase | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR-TK | 8.27 - 19.03 |
| Doxorubicin (Reference) | - | 2.60 - 8.48 (against cell lines) |
Data presented is for representative pyrazolo[3,4-d]pyrimidine analogs, which are structurally related to indazole derivatives.
Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs involved in cell proliferation, differentiation, and angiogenesis. nih.gov Genetic alterations in FGFRs can lead to their constitutive activation and contribute to tumorigenesis. nih.gov Consequently, FGFRs are attractive targets for cancer therapy. Several 1H-indazol-3-amine derivatives have been identified as potent FGFR inhibitors. nih.gov
In a study focused on optimizing 1H-indazol-3-amine derivatives, a compound (2a) featuring a 2,6-difluoro-3-methoxyphenyl residue demonstrated highly potent inhibition of both FGFR1 and FGFR2. nih.gov
| Compound/Analog | Target Kinase | IC50 (nM) |
| Indazole Derivative 2a | FGFR1 | <4.1 |
| Indazole Derivative 2a | FGFR2 | 2.0 ± 0.8 |
Data from a study on the optimization of 1H-indazol-3-amine derivatives.
| Compound/Analog | Target Kinase | IC50 (µM) |
| IGF-1R inhibitor-3 (Compound C11) | IGF-1R | 0.2 |
Data for a known allosteric IGF-1R inhibitor.
In addition to RTKs, indazole derivatives have also been shown to inhibit non-receptor tyrosine kinases, which are cytosolic enzymes involved in various signal transduction pathways. For example, Src is a non-receptor tyrosine kinase that can phosphorylate and activate IGF-1R, and its increased activity is associated with cancer progression and drug resistance. nih.gov The development of multi-kinase inhibitors that target both receptor and non-receptor tyrosine kinases is a promising therapeutic strategy. While specific data for this compound against non-receptor tyrosine kinases is not available, the general activity of indazole-based compounds against a range of kinases suggests potential in this area.
Targeting Non-Receptor Tyrosine Kinases
Bcr-Abl Kinase Inhibition
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). The 1H-indazol-3-amine moiety has been identified as an effective hinge-binding fragment for Bcr-Abl kinase inhibitors. nih.gov The 3-amino group of the indazole core is crucial for interacting with the hinge region of the kinase domain. researchgate.net
Numerous analogs have been developed that exhibit potent inhibitory activity against both the wild-type Bcr-Abl kinase and its clinically significant mutants, including the highly resistant T315I "gatekeeper" mutation. For instance, the diarylamide 3-aminoindazole derivative, AKE-72, demonstrated remarkable potency with IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. researchgate.net This highlights the potential of the 3-aminoindazole scaffold to overcome common mechanisms of drug resistance.
| Compound | Bcr-Abl (wild-type) IC50 | Bcr-Abl (T315I) IC50 |
| AKE-72 | < 0.5 nM | 9 nM |
| Compound I | 4.6 nM | 227 nM |
This table presents the half-maximal inhibitory concentration (IC50) values of selected 3-aminoindazole analogs against Bcr-Abl kinase. Lower IC50 values indicate greater potency.
Src Kinase Inhibition
The Src family of non-receptor tyrosine kinases are involved in a variety of cellular processes, and their aberrant activation is linked to cancer progression and metastasis. While the indazole scaffold is known to be a versatile kinase inhibitor template, specific data on this compound is limited. However, related structures have shown activity. For example, the 3-aminoindazole derivative AKE-72, a potent Bcr-Abl inhibitor, also displayed moderate suppressive activity against c-Src kinase. researchgate.net Additionally, tetrahydroindazolone derivatives, which share a core structural motif, have demonstrated modest inhibition of c-Src kinase, with IC50 values in the micromolar range. nih.gov These findings suggest that the broader indazole scaffold has potential for the development of Src kinase inhibitors.
Spleen Tyrosine Kinase (Syk) Inhibition
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is a key factor in various inflammatory diseases and cancers. The indazole nucleus has been successfully employed as a scaffold for the development of JAK inhibitors. Fragment-based screening has identified the indazole core as a viable starting point for potent JAK inhibitors. Subsequent structure-based design, including the addition of a phenol (B47542) moiety, has led to significant improvements in potency. This suggests that the phenoxy group present in this compound could contribute favorably to binding and inhibition of JAK family members.
Targeting Serine/Threonine Kinases
In addition to their activity against tyrosine kinases, indazole-based compounds have also demonstrated inhibitory effects on serine/threonine kinases, which are involved in a wide array of cellular functions, including cell cycle progression and stress responses.
Haspin Kinase Inhibition
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3. Its inhibition is being explored as a potential anti-cancer strategy. The indazole scaffold has been utilized to develop potent Haspin inhibitors. For example, a series of N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors have shown significant activity against Haspin. One such unpublished hit compound with an N1-benzoylated 5-pyridin-4-yl-1H-indazol-3-yl amine scaffold exhibited an IC50 of 0.580 μM for Haspin. This demonstrates that modifications on the indazole ring system can be tailored to effectively target this mitotic kinase.
Other Kinase Targets (e.g., CDK, MLK)
The versatility of the indazole scaffold extends to other serine/threonine kinase families, including Cyclin-Dependent Kinases (CDKs) and Mixed-Lineage Kinases (MLKs).
CDK Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov A high-throughput screen identified a bromo-tetrahydroindazole derivative as a hit compound with a Ki value of 2.3 μM against CDK2/cyclin A. nih.gov Subsequent optimization of this scaffold led to analogs with improved binding affinity and inhibitory activity. This indicates that the indazole core can serve as a template for the development of CDK inhibitors. nih.gov
MLK Inhibition: Mixed-lineage kinases are involved in stress-activated protein kinase signaling cascades. While specific data on this compound is not available, the broader class of indazole derivatives has been explored for multi-kinase inhibitory activity, which can include MLKs. For example, the multi-kinase inhibitor PRT062607, while primarily a Syk inhibitor, also shows activity against MLK1. nih.gov This suggests the potential for indazole-based compounds to interact with and inhibit members of the MLK family, although more targeted studies are needed to confirm this.
Modulation of Apoptotic Pathways and Cell Cycle Progression
Analogs of this compound have been shown to exert their antitumor effects by inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells. nih.govnih.gov Studies on the chronic myeloid leukemia (K562) cell line indicate that these compounds can trigger these cellular processes in a concentration-dependent manner. nih.govresearchgate.net
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net This family includes both anti-apoptotic members (like Bcl-2 itself, Bcl-xL, and Mcl-1) and pro-apoptotic members (such as BAX and BAK). nih.gov Anti-apoptotic proteins function by binding to and sequestering their pro-apoptotic counterparts, thereby preventing the initiation of the apoptotic cascade. nih.gov
Research has confirmed that 1H-indazole-3-amine derivatives, such as compound 6o, likely exert their pro-apoptotic effects by inhibiting the function of anti-apoptotic Bcl-2 family members. nih.govresearchgate.netnih.gov By disrupting the inhibitory binding of anti-apoptotic proteins, these indazole compounds can unleash the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent cell death. nih.govnih.gov
The induction of apoptosis is a key mechanism of action for these indazole derivatives. nih.govnih.gov In vitro studies using Annexin V-FITC/PI assays on K562 cells demonstrated that compound 6o induces apoptosis in a dose-dependent fashion. nih.gov Treatment with increasing concentrations of the compound led to a significant rise in the total percentage of apoptotic cells, encompassing both early and late stages of apoptosis. nih.gov This process is the downstream result of Bcl-2 family modulation and involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of programmed cell death. researchgate.netnih.gov
The table below summarizes the dose-dependent effect of compound 6o on apoptosis induction in K562 cells after 48 hours of treatment. nih.gov
| Concentration of Compound 6o | Total Apoptosis Rate (%) |
| Control | (baseline) |
| 10 µM | 9.64% |
| 12 µM | 16.59% |
| 14 µM | 37.72% |
Data sourced from apoptosis detection assays on K562 cells. nih.gov
In addition to inducing apoptosis, 1H-indazole-3-amine analogs can interfere with the normal progression of the cell cycle, a critical process for tumor growth. nih.gov Analysis via propidium (B1200493) iodide (PI) staining has shown that treating K562 cells with compound 6o leads to cell cycle arrest, specifically in the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting proliferation. The proportion of cells in the G0/G1 phase increased with higher concentrations of the compound, while the percentage of cells in the S phase decreased significantly. nih.gov
The table below illustrates the impact of compound 6o on the cell cycle distribution of K562 cells after 24 hours. nih.gov
| Treatment Group | % of Cells in G0/G1 Phase |
| Negative Control | 29.4% |
| 10 µM Compound 6o | 31.8% |
| 12 µM Compound 6o | 36.4% |
| 14 µM Compound 6o | 41.1% |
Data sourced from cell cycle analysis of K562 cells. nih.gov
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. nih.govnih.gov Its activity is tightly controlled by its negative regulator, MDM2, which binds to p53 and targets it for degradation. nih.gov In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2. nih.gov Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53's tumor-suppressing function. nih.gov
Studies have confirmed that the antitumor activity of 1H-indazole-3-amine analogs like compound 6o involves the p53/MDM2 pathway. nih.govresearchgate.netnih.gov Western blot analysis has shown that treatment with this compound can affect the expression levels of p53 and MDM2 proteins, suggesting that it interferes with this critical regulatory axis. researchgate.net By inhibiting the p53-MDM2 interaction, these compounds can stabilize p53, allowing it to accumulate and trigger downstream pathways that lead to cell cycle arrest and apoptosis. nih.gov
Anti-Inflammatory Mechanisms
The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, and various substituted indazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory effects. nih.govmdpi.com
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923). nih.govmdpi.com The COX-2 isoform is often upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs. nih.govnih.gov
While detailed enzymatic assays for this compound itself are not extensively reported in the reviewed literature, the broader class of indazole derivatives is known to possess anti-inflammatory properties. mdpi.com The development of heterocyclic compounds, including structures related to indazoles, as selective COX-2 inhibitors is a common strategy in drug discovery. nih.govmdpi.com Therefore, it is plausible that the anti-inflammatory effects attributed to indazole derivatives are mediated, at least in part, through the inhibition of the COX-2 enzyme.
Modulation of Other Inflammatory Mediators
While specific studies on the direct modulation of a wide range of inflammatory mediators by this compound are not extensively detailed in the available literature, the broader class of indazole derivatives has demonstrated significant anti-inflammatory properties. nih.gov These effects are often attributed to their interaction with key enzymatic pathways and signaling molecules involved in the inflammatory cascade. For instance, certain indazole analogs have been investigated for their potential to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in promoting inflammation, pain, and fever.
Furthermore, the anti-inflammatory actions of some indazole-containing compounds are linked to the modulation of cytokine signaling. This can involve the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), or the enhancement of anti-inflammatory cytokines such as interleukin-10 (IL-10). The underlying mechanisms for these effects can be complex, involving the inhibition of transcription factors like nuclear factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression.
A study on a series of indazoloxypropanolamines, which are structurally related to the compound of interest, revealed analgesic and antipyretic effects, suggesting an interaction with inflammatory pathways. nih.gov
Antimicrobial Activities and Corresponding Targets
The structural motif of this compound is found within a larger family of heterocyclic compounds that have shown promising antimicrobial activities. researchgate.net These activities span antibacterial, antifungal, antiviral, and antiparasitic effects, often mediated by specific interactions with microbial targets that are distinct from host cells, providing a basis for selective toxicity.
A significant mechanism underlying the antibacterial activity of many heterocyclic compounds, including indazole and pyrazole (B372694) derivatives, is the inhibition of bacterial DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. nih.gov
The inhibition of DNA gyrase can occur through two primary mechanisms: poisoning the enzyme by stabilizing the DNA-gyrase cleavage complex, which leads to lethal double-strand breaks, or through catalytic inhibition of the enzyme's ATPase activity. nih.gov Numerous pyrazole-based compounds have been designed and synthesized as potent DNA gyrase inhibitors, demonstrating strong antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been shown to strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Similarly, novel 4,5-dihydro-1H-pyrazole derivatives have exhibited potent activity against these bacterial enzymes. researchgate.net While direct evidence for this compound as a DNA gyrase inhibitor is limited, its structural similarity to known inhibitors suggests this as a potential mechanism of action.
| Compound Class | Target Organism | Target Enzyme | Observed Effect |
|---|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | Staphylococcus aureus, Bacillus subtilis | DNA Gyrase | Strong inhibition of enzyme activity. nih.gov |
| 4,5-dihydro-1H-pyrazole derivatives | Staphylococcus aureus, Bacillus subtilis | DNA Gyrase | Potent inhibitory activity. researchgate.net |
Several indazole and pyrazole analogs have demonstrated significant antifungal properties. nih.govresearchgate.netfrontiersin.org One notable mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By targeting SDH, these compounds disrupt fungal cellular respiration and energy production, leading to growth inhibition and cell death.
For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, some of which incorporate an indazole moiety, have shown excellent activity against a range of phytopathogenic fungi. nih.govresearchgate.net Molecular docking studies of these compounds have suggested that they can form hydrogen bonds with key amino acid residues in the active site of SDH. researchgate.net Specifically, an N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide derivative displayed a broader spectrum of antifungal activity than the commercial fungicide boscalid. nih.gov
| Compound Class/Derivative | Fungal Species | Proposed Target | Key Findings |
|---|---|---|---|
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with an indazole group | Colletotrichum orbiculare, Rhizoctonia solani, Phytophthora infestans, Fusarium moniliforme, Botryosphaeria berengeriana | Succinate Dehydrogenase (SDH) | Exhibited excellent and broad-spectrum antifungal activity, in some cases superior to boscalid. nih.gov |
| 1,4-benzoxazin-3-one derivatives | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans | Not specified | Moderate to good inhibitory activity against several plant pathogenic fungi. frontiersin.org |
The antiviral potential of indazole derivatives has also been explored, with some analogs showing activity against a range of viruses. nih.gov The mechanisms of antiviral action can be diverse, targeting various stages of the viral life cycle, including entry, replication, and egress.
For example, certain 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been identified as potent inhibitors of the Hepatitis C virus (HCV). nih.gov These compounds demonstrated low micromolar to nanomolar inhibitory concentrations against HCV replication. nih.gov Other studies on pyrazole derivatives have shown activity against viruses such as Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org The specific molecular targets for these antiviral effects are often viral enzymes or proteins essential for replication, such as viral polymerases or proteases.
| Compound Class | Virus | Observed Effect |
|---|---|---|
| 1-aminobenzyl-1H-indazole-3-carboxamide analogues | Hepatitis C Virus (HCV) | Potent inhibition of viral replication. nih.gov |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Interference with viral replication in the micromolar range. frontiersin.org |
Indazole and related heterocyclic scaffolds have emerged as promising candidates for the development of new antiparasitic agents. nih.govnih.govmdpi.com These compounds have shown activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Plasmodium falciparum, which is responsible for the most severe form of malaria.
The mechanisms of antiparasitic action are varied and can involve the inhibition of parasite-specific enzymes or interference with crucial metabolic pathways. For instance, some pyrazole-thiadiazole hybrids have demonstrated potent activity against intracellular amastigotes of T. cruzi. nih.govresearchgate.net Ultrastructural studies on parasites treated with these compounds have revealed significant morphological changes, such as detachment of the flagellum. nih.govresearchgate.net Other nitroimidazole and nitrotriazole-based compounds have also shown significant growth inhibitory properties against T. cruzi. nih.gov
In the context of malaria, derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene, which share a phenoxy-methyl linkage, have been evaluated for their in vitro activity against P. falciparum. mdpi.com Some of these compounds exhibited potent antimalarial activity in the sub-micromolar range. mdpi.com While the precise mechanism for these particular compounds was not fully elucidated, potential targets for antimalarial drugs often include enzymes involved in hemoglobin digestion, folate synthesis, or protein synthesis.
| Compound Class | Parasite | Observed Effect |
|---|---|---|
| Pyrazole-thiadiazole hybrids | Trypanosoma cruzi | Potent activity against intracellular amastigotes and induction of morphological changes. nih.govresearchgate.net |
| 3-nitro-1H-1,2,4-triazole-based amines | Trypanosoma cruzi | Significant growth inhibitory properties against amastigotes. nih.gov |
| 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives | Plasmodium falciparum | Potent antimalarial activity with IC50 values in the sub-micromolar range. mdpi.com |
Other Documented Biological Activities and Their Mechanisms
Beyond their anti-inflammatory and antimicrobial properties, indazole derivatives have been implicated in a variety of other biological activities. A significant area of research has been their potential as anticancer agents. researchgate.netnih.gov The antitumor activity of these compounds is often linked to the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment that can interact with the ATP-binding site of various kinases. nih.gov
For example, certain indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. researchgate.netnih.gov The proposed mechanisms include the inhibition of Bcl2 family members, which are key regulators of apoptosis, and modulation of the p53/MDM2 pathway. researchgate.net
Furthermore, some analogs of this compound, specifically indazoloxypropanolamines, have been investigated for their cardiovascular effects, demonstrating antiarrhythmic and local anesthetic activities. nih.gov These effects are thought to be mediated through interactions with adrenergic receptors. nih.gov
Antioxidant Activity
While direct studies on the antioxidant activity of this compound are not extensively detailed in available research, the broader class of indazole derivatives has been investigated for its potential to counteract oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The exploration of novel antioxidant compounds is therefore a significant area of pharmacological research. The antioxidant potential of indazole-containing compounds often stems from their chemical structure, which can enable them to donate electrons or hydrogen atoms to neutralize free radicals. Further investigation is required to specifically elucidate the antioxidant capacity of this compound.
Neuroprotective Effects
The potential neuroprotective effects of this compound are an area of emerging interest. Neurodegenerative diseases are often linked to oxidative stress and inflammation. Compounds with both antioxidant and anti-inflammatory properties are therefore considered promising candidates for neuroprotection. While specific data on this compound's neuroprotective actions are limited, the general therapeutic potential of indazole derivatives in this area is recognized.
Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism in the body. nih.gov In the context of cancer, elevated IDO1 activity in tumor cells and the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. nih.govnih.gov This creates an immunosuppressive environment that allows tumors to evade the immune system. nih.gov Consequently, the inhibition of IDO1 has emerged as a significant strategy in cancer immunotherapy. nih.govresearchgate.net
While a substantial body of research exists on IDO1 inhibitors, specific inhibitory data for this compound is not prominently featured in the literature. However, the 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment in various kinase inhibitors, suggesting its potential for interaction with enzyme active sites. nih.gov The development of novel IDO1 inhibitors is an active area of research, with numerous scaffolds being investigated for their therapeutic potential. researchgate.netresearchgate.net
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation and Inhibition
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that functions as a chloride ion channel in the epithelial cells of various organs. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, causing cystic fibrosis. The modulation of CFTR activity with small molecules, including potentiators that enhance channel opening and inhibitors that block channel function, is a critical area of research for understanding and treating this disease. While there is no specific information available regarding the direct interaction of this compound with the CFTR protein, the study of diverse chemical structures is crucial for the discovery of new and effective CFTR modulators.
Computational Approaches in the Study of 1 Methyl 4 Phenoxy 1h Indazol 3 Amine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-Methyl-4-phenoxy-1H-indazol-3-amine, this would involve docking it into the active site of a target protein to predict its binding mode and affinity. The 1H-indazole-3-amine scaffold is recognized as an effective fragment for binding to the hinge region of kinases, a class of enzymes often implicated in cancer. nih.gov
A critical part of molecular docking is the analysis of the specific interactions between the ligand (this compound) and the protein's active site residues. These non-covalent interactions are the foundation of molecular recognition and binding. Key interactions that would be analyzed include:
Hydrogen Bonding: The amine group (-NH2) and the nitrogen atoms within the indazole ring of the compound are potential hydrogen bond donors and acceptors. These could form crucial hydrogen bonds with amino acid residues in the protein's binding pocket, such as glutamate, aspartate, or the backbone carbonyls of the hinge region in kinases.
Pi-Pi Stacking: The aromatic systems of the indazole and phenoxy groups can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the stability of the binding.
Hydrophobic Interactions: The methyl and phenoxy groups can form hydrophobic interactions with nonpolar residues in the binding site, further anchoring the ligand.
These interactions are visualized and quantified to understand the structural basis of the compound's potential activity.
Table 1: Illustrative Example of Predicted Interactions for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Group Involved | Protein Residue (Example) | Distance (Å) |
| Hydrogen Bond (Donor) | 3-amine (-NH₂) | GLU-95 (Side Chain O) | 2.9 |
| Hydrogen Bond (Acceptor) | Indazole N2 | LEU-83 (Backbone NH) | 3.1 |
| Pi-Pi Stacking | Phenoxy Ring | PHE-81 | 4.2 |
| Hydrophobic | 1-methyl (-CH₃) | VAL-65, ILE-140 | N/A |
Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) between a ligand and a protein. A more negative score typically indicates a more favorable binding interaction. These scores allow for the ranking of different compounds and the prioritization of those with the highest predicted affinity for experimental testing. For this compound, docking scores would be calculated to predict its potency against various potential targets.
Table 2: Example of Predicted Binding Affinities for a Series of Analogs
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Kinase A | -8.5 |
| Analog 2 | Kinase A | -9.1 |
| Analog 3 | Kinase A | -7.8 |
| This compound | Kinase B | -7.2 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would model the movements and interactions of this compound and its target protein, providing a more realistic view of the binding event.
A key application of MD simulations is to assess the stability of the binding pose predicted by docking. By simulating the complex for nanoseconds or longer, researchers can observe whether the key interactions are maintained. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation indicates the stability of the complex. A stable RMSD suggests a stable binding mode.
Water molecules within a protein's binding site can play a crucial role in mediating ligand-protein interactions. MD simulations can track the position and dynamics of individual water molecules, revealing whether they form stable hydrogen-bond bridges between the ligand and the protein or are displaced upon ligand binding. This information can be vital for understanding the thermodynamics of binding and for designing more potent inhibitors.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov For this compound, these calculations can provide insights into its chemical reactivity, stability, and spectroscopic properties.
Key parameters derived from quantum chemical calculations include:
Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with its biological target. For this compound, the amine group and indazole nitrogens would likely be identified as regions of negative potential, attractive for electrophilic attack or hydrogen bond donation.
These computational approaches provide a multi-faceted, in-silico analysis that complements and guides experimental drug discovery efforts.
Elucidation of Electronic Structure Properties and Reactivity
The electronic structure and reactivity of this compound can be meticulously investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). researchgate.netnih.gov Methods like B3LYP with basis sets such as 6-311G(d,p) are employed to optimize the molecule's geometry and compute its electronic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller energy gap suggests higher reactivity. nih.gov For related heterocyclic compounds, DFT calculations have demonstrated that charge exchange occurs within the molecule, and a small HOMO-LUMO gap is indicative of high chemical reactivity. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netejosat.com.tr This information is vital for predicting how the molecule will interact with biological macromolecules, such as receptor binding sites, through electrostatic interactions. researchgate.net
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons in a reaction. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| MEP | Molecular Electrostatic Potential. | Maps the electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. |
Note: The table describes the application of DFT methods to the target compound; specific values are not available in the provided sources.
Ligand-Based Drug Design (LBDD) Methodologies
When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become indispensable. These approaches utilize the information from a set of known active molecules to develop a model that predicts the activity of new compounds.
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For the 1H-indazol-3-amine scaffold, which is a known "hinge-binding fragment" in many kinase inhibitors, a pharmacophore model is critical for designing new potent molecules. nih.govmdpi.com
In the context of designing inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) kinases, a pharmacophore model based on indazole derivatives would typically include:
A Hydrogen Bond Donor: The amino group at the 3-position of the indazole ring.
A Hydrogen Bond Acceptor: The nitrogen atom at the 2-position of the indazole ring. nih.gov
An Aromatic Ring: The indazole core itself, which can engage in π–π stacking interactions. mdpi.com
Additional Features: The phenoxy and methyl groups of this compound would be mapped as hydrophobic or aromatic features, defining their role in occupying specific sub-pockets of the target's active site.
Such models are used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues of this compound, a QSAR model can be developed to predict their inhibitory activity against a specific target, such as a protein kinase.
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity. nih.gov
A study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing identified key descriptors such as those related to atomic van der Waals volumes and electronegativity as being crucial for activity. nih.gov A validated QSAR model can explain a significant portion of the variance in the activity data and can be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
| QSAR Parameter | Description | Typical Value for a Robust Model |
| R² (Squared Correlation Coefficient) | The proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal validation (e.g., leave-one-out). | > 0.5 |
| External R² (pred) | A measure of the model's predictive ability on an external test set of compounds not used in model generation. | > 0.6 |
Note: This table presents typical statistical parameters for validating a QSAR model, as described in the literature for related compounds.
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the biological target is available, Structure-Based Drug Design (SBDD) offers a powerful, rational approach to inhibitor development. nih.gov This methodology relies on understanding the precise interactions between a ligand and its receptor's binding site.
Characterization of Target Active Site Topography
The 1H-indazol-3-amine scaffold is a privileged structure for targeting the ATP-binding site of protein kinases. mdpi.comrsc.org The active site of a typical kinase, such as FGFR or VEGFR, is located in a cleft between the N- and C-terminal lobes and has several key topographical features that are exploited by indazole-based inhibitors. biotech-asia.orgnih.gov
The Hinge Region: This flexible segment connects the two lobes. The 1H-indazol-3-amine core is known to form critical hydrogen bonds with the backbone amide groups of amino acids in this region, such as Alanine. nih.govacs.org This interaction mimics the binding of the adenine (B156593) base of ATP and is crucial for anchoring the inhibitor.
Hydrophobic Pockets: The active site contains hydrophobic regions that can be occupied by substituents on the indazole core. The 4-phenoxy group of this compound would be expected to occupy such a pocket, contributing to binding affinity through van der Waals interactions.
Solvent-Exposed Region: Portions of the binding site are open to the solvent. Modifications to the indazole scaffold can be designed to extend into this region to improve properties like selectivity and solubility. acs.org
Understanding this topography allows for the rational design of substitutions on the this compound scaffold to optimize interactions and enhance potency and selectivity. acs.org
Application of Virtual Screening Techniques
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govbenthamdirect.com In the context of SBDD, molecular docking is the most common form of virtual screening.
The process involves:
Preparation: A high-resolution 3D structure of the target protein (e.g., FGFR1 kinase) is prepared. A virtual library of compounds, which could include derivatives of this compound, is also generated.
Docking: Each compound in the library is computationally placed into the active site of the target protein in various possible conformations and orientations.
Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. Compounds are ranked based on their scores. biotech-asia.org
This approach has been successfully used to identify novel indazole-based inhibitors for targets like FGFR1 and HDACs. nih.govbenthamdirect.comnih.gov The top-ranked compounds from a virtual screen are then selected for experimental testing, significantly reducing the time and cost associated with hit identification in the drug discovery process.
Preclinical Pharmacological Investigations of 1 Methyl 4 Phenoxy 1h Indazol 3 Amine Derivatives
In Vitro Cellular Assays
Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines
Derivatives of 1H-indazole-3-amine have demonstrated notable antiproliferative activity across a range of human cancer cell lines. A series of piperazine-indazole derivatives were evaluated for their ability to inhibit the growth of various cancer cells. nih.gov One particular compound, designated as 6o, exhibited a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govresearchgate.net This compound also showed activity against other cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (hepatoma). nih.govresearchgate.net
In another study focusing on a different but related chemical scaffold, 4-phenoxy-phenyl isoxazoles, significant antiproliferative effects were observed. semanticscholar.org For instance, compound 6l from this series showed potent cytotoxicity against A549 and HepG2 cell lines, with IC50 values of 0.22 µM and 0.26 µM, respectively. semanticscholar.org These findings underscore the potential of the 4-phenoxy pharmacophore in designing compounds with anticancer properties.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| 1H-Indazole-3-amine | 6o | K562 | 5.15 |
| 1H-Indazole-3-amine | 6o | A549 | >50 |
| 1H-Indazole-3-amine | 6o | PC-3 | >50 |
| 1H-Indazole-3-amine | 6o | HepG2 | >50 |
| 4-Phenoxy-phenyl isoxazole (B147169) | 6l | A549 | 0.22 |
| 4-Phenoxy-phenyl isoxazole | 6l | HepG2 | 0.26 |
Enzyme Inhibition Assays and Determination of IC50 Values
The indazole scaffold is a key component of several approved kinase inhibitors, and derivatives of 1H-indazole-3-amine have been investigated for their enzyme inhibitory activity. nih.gov Research has shown that certain 1H-indazol-3-amine derivatives can act as potent inhibitors of Bcr-Abl kinase, including the T315I mutant, with IC50 values in the nanomolar to low micromolar range. nih.gov Furthermore, derivatives have been identified as promising inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR) kinases, with IC50 values as low as 15.0 nM and 5.3 nM, respectively. nih.gov
In a separate line of research, 4-phenoxy-phenyl isoxazole derivatives were identified as inhibitors of Acetyl-CoA Carboxylase (ACC), a crucial enzyme in fatty acid synthesis. semanticscholar.org One of the lead compounds, 6g, demonstrated potent inhibitory activity against human ACC1 with an IC50 value of 99.8 nM. semanticscholar.org
| Compound Class | Derivative | Target Enzyme | IC50 |
| 1H-Indazole-3-amine | 89 | Bcr-AblWT | 0.014 µM |
| 1H-Indazole-3-amine | 89 | Bcr-AblT315I | 0.45 µM |
| 1H-Indazole-3-amine | 98 | FGFR1 | 15.0 nM |
| 1H-Indazole-3-amine | 109 | EGFR T790M | 5.3 nM |
| 4-Phenoxy-phenyl isoxazole | 6g | hACC1 | 99.8 nM |
Induction of Apoptosis Assays
The anticancer activity of 1H-indazole-3-amine derivatives has been linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net For the derivative 6o, treatment of K562 cells led to a concentration-dependent increase in the apoptotic cell population. researchgate.net This was confirmed through Annexin V-FITC/PI staining and flow cytometry analysis. researchgate.net The pro-apoptotic effect was further supported by the observation of altered expression levels of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Similarly, studies on 4-phenoxy-phenyl isoxazoles have shown that these compounds can induce apoptosis in cancer cells. semanticscholar.org
Analysis of Cell Cycle Perturbation
In addition to inducing apoptosis, derivatives of 1H-indazole-3-amine can exert their antiproliferative effects by causing cell cycle arrest. nih.govresearchgate.net Treatment of K562 cells with compound 6o resulted in a notable perturbation of the cell cycle distribution. nih.gov Specifically, there was a concentration-dependent increase in the percentage of cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase. nih.gov This suggests that the compound blocks cell cycle progression, thereby inhibiting cell proliferation. nih.gov The 4-phenoxy-phenyl isoxazole derivatives have also been reported to cause cell cycle arrest at the G0/G1 phase. semanticscholar.org
Antimicrobial Susceptibility Testing
The indazole nucleus is recognized for its presence in compounds with a wide range of pharmacological activities, including antimicrobial effects. nih.govresearchgate.net While specific data for 1-methyl-4-phenoxy-1H-indazol-3-amine is not available, studies on other indazole derivatives have shown their potential as antimicrobial agents. researchgate.netmdpi.com For instance, a series of 2H-indazole derivatives were synthesized and evaluated for their activity against various pathogens. mdpi.com Some of these compounds displayed significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives being more potent than the reference drug metronidazole. mdpi.com Additionally, certain 2,3-diphenyl-2H-indazole derivatives exhibited in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.com
In Vitro Anti-inflammatory Assays
Indazole derivatives have been the subject of research for their anti-inflammatory properties. researchgate.netnih.gov In vitro assays have been employed to investigate the mechanisms underlying this activity. Studies have shown that indazole and its derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.comnih.gov Furthermore, these compounds have been found to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.gov The free radical scavenging activity of indazole derivatives also contributes to their anti-inflammatory potential. nih.gov For example, some 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro inhibitory activity against human COX-2. mdpi.com
Other Specific Functional Assays (e.g., anti-angiogenic activity, antioxidant capacity)
Anti-angiogenic Activity: The anti-angiogenic potential of 1H-indazol-3-amine derivatives has been a subject of investigation. Studies on related indazole structures have shown significant activity in this area. For instance, a series of N(2)-substituted 3-(4-methylphenyl)-2H-indazoles were evaluated for their anti-angiogenic properties. researchgate.net Several compounds within this series, such as 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole, demonstrated noteworthy anti-angiogenic effects, indicating that the indazole core is a promising scaffold for developing agents that can inhibit the formation of new blood vessels. researchgate.net This is a crucial process in tumor growth and metastasis.
Antioxidant Capacity: The antioxidant properties of heterocyclic compounds, including those with structures related to indazoles, have also been explored. Research into benzimidazole (B57391) derivatives, which share structural similarities with indazoles, has revealed potential for inhibiting lipid peroxidation, a key process in oxidative stress. nih.gov In one study, a compound bearing a p-bromophenyl substituent demonstrated a 57% inhibition of lipid peroxidation. nih.gov While direct studies on this compound are limited, the broader class of nitrogen-containing heterocyclic compounds is recognized for its potential to scavenge free radicals and mitigate oxidative damage. nih.govnih.gov
Selectivity and Off-Target Profiling
Evaluation in Kinase Selectivity Panels
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. rsc.orgrsc.org Derivatives of 1H-indazol-3-amine have been evaluated against various kinase panels to determine their selectivity, a critical factor for therapeutic efficacy and safety. rsc.org The 1H-indazole-3-amine structure itself is recognized as an effective hinge-binding fragment, crucial for interaction with the ATP-binding site of kinases. nih.gov
Indazole derivatives have been developed as inhibitors for a wide range of kinases, including:
Tyrosine kinases rsc.org
Serine/threonine kinases, such as Aurora kinases and extracellular signal-regulated kinase (ERK) rsc.org
Interleukin-2-inducible T-cell kinase (ITK) rsc.org
pan-Tropomyosin receptor kinase (pan-Trk) rsc.org
For example, a deuterated derivative of an indazole-imidazole compound was identified as a potent and selective ALK5 inhibitor with an IC50 of 3.5 ± 0.4 nM in cellular assays. nih.gov Another compound, GSK583, which features a fluoro-1H-indazol-3-yl group, was found to be a highly potent and selective inhibitor of RIP2 kinase. nih.gov The selectivity of these compounds is a key attribute, as off-target kinase inhibition can lead to unintended biological effects. nih.govbohrium.com
| Compound Class | Target Kinase | Reported Potency (IC50) | Reference |
|---|---|---|---|
| Indazole Amide Derivatives | ERK2 | 33.8 nM | rsc.org |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... | ALK5 | 3.5 ± 0.4 nM | nih.gov |
| GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine) | RIP2 | Highly Potent and Selective | nih.gov |
Broader Biological Activity Spectrum Profiling
Beyond specific kinase targets, the broader biological effects of indazole derivatives are of interest. The off-target effects of kinase inhibitors can sometimes be beneficial, but they can also lead to misinterpretation of research data or adverse clinical effects. bohrium.comicr.ac.uk For instance, one 1H-indazole-3-amine derivative, compound 6o, showed promising antitumor activity against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) while exhibiting significantly lower cytotoxicity against normal HEK-293 cells (IC50 = 33.2 µM), indicating a favorable selectivity index. nih.gov Such profiling is essential to understand the full pharmacological profile of these compounds. nih.gov
Mechanism-Based Studies in Cellular Models
Modulation of Key Protein Expression (e.g., Bcl-2 family, cyclins, CDKs, pRb)
Derivatives of 1H-indazol-3-amine have been shown to modulate the expression of key proteins involved in cell survival and proliferation. The B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis, are particularly relevant targets. researchgate.netnih.govmdpi.com
In a study involving the K562 cell line, an indazole derivative known as compound 6o was found to influence the expression of Bcl-2 family members. researchgate.net Western blot analysis revealed that treatment with this compound led to a concentration-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis. researchgate.net The proto-oncogene Bcl-2 is known to protect cells from a variety of insults, and its inhibition is a key strategy in cancer therapy. nih.gov
Analysis of Intracellular Signaling Pathway Modulation (e.g., JNK, caspase-3, p53/MDM2, MAPK, AKT1)
The molecular mechanisms underlying the activity of 1H-indazol-3-amine derivatives involve the modulation of critical intracellular signaling pathways.
p53/MDM2 Pathway: The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. nih.gov Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. The interaction between p53 and MDM2 is a key target for cancer therapy. Studies have shown that certain 1H-indazole-3-amine derivatives can disrupt this interaction. nih.govresearchgate.net For example, compound 6o was observed to up-regulate the expression of p53 while decreasing the expression of MDM2 in K562 cells in a concentration-dependent manner. nih.gov This disruption of the p53-MDM2 balance can lead to the induction of apoptosis. nih.gov
JNK and Caspase-3 Signaling: The c-Jun N-terminal kinase (JNK) and caspase-3 pathways are centrally involved in the execution of apoptosis. The mitogen-activated protein (MAP) kinase signaling cascade, which includes JNK, can have significant effects on the Bcl-2 family of proteins. nih.gov While direct evidence for this compound is pending, the broader class of indazole derivatives is known to influence these apoptotic pathways.
MAPK/AKT1 Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in various diseases, including cancer. nih.gov The indazole scaffold has been utilized to develop inhibitors targeting components of this pathway, such as Akt. nih.gov The modulation of such fundamental pathways underscores the therapeutic potential of this class of compounds.
| Protein | Function | Effect of Compound 6o Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Down-regulated | researchgate.net |
| Bax | Pro-apoptotic | Up-regulated | researchgate.net |
| p53 | Tumor suppressor | Up-regulated | nih.gov |
| MDM2 | Negative regulator of p53 | Down-regulated | nih.gov |
Measurement of Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a critical factor in mediating cellular signaling pathways and can be a key mechanism through which anticancer agents induce apoptosis. In the context of preclinical investigations of indazole derivatives, the measurement of ROS levels has been a focal point to elucidate their mechanism of action in cancer cells.
One study investigating a series of indazole derivatives identified a compound, designated as 2f, which demonstrated potent growth inhibitory activity against several cancer cell lines. researchgate.net As part of the mechanistic evaluation, the effect of compound 2f on ROS levels was assessed in 4T1 breast cancer cells. The findings revealed that treatment with this indazole derivative led to an increase in the intracellular levels of reactive oxygen species. researchgate.net This elevation in ROS is often associated with the induction of apoptosis, a programmed cell death pathway crucial for cancer therapy. The study connected this increased ROS generation to a decrease in the mitochondrial membrane potential, suggesting that the compound's pro-apoptotic effects are mediated, at least in part, through mitochondrial dysfunction and oxidative stress. researchgate.net
The induction of ROS by indazole derivatives is a significant finding, as it points to a potential therapeutic strategy of targeting cancer cells' redox balance. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults. By increasing ROS levels, compounds like the indazole derivative 2f can push cancer cells over a toxic threshold, leading to cell death while potentially having a lesser effect on normal cells.
The table below summarizes the findings related to the effect of the indazole derivative 2f on ROS generation in 4T1 breast cancer cells.
Effect of Indazole Derivative 2f on Reactive Oxygen Species (ROS) Generation in 4T1 Breast Cancer Cells
| Compound | Cell Line | Effect on ROS Levels | Associated Findings |
|---|
It is important to note that while these findings are for a derivative, they provide valuable insight into the potential mechanisms of the broader class of indazole compounds. Further research is necessary to determine if this compound itself modulates ROS levels in a similar manner.
Future Research Directions and Therapeutic Potential
Strategic Optimization of 1-Methyl-4-phenoxy-1H-indazol-3-amine for Enhanced Potency and Selectivity
The strategic optimization of lead compounds is a critical step in drug development, aiming to enhance therapeutic efficacy while minimizing off-target effects. For this compound, future efforts will focus on systematic structural modifications to improve its potency against specific biological targets and enhance its selectivity.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov By synthesizing and evaluating a series of analogues, researchers can determine how specific structural changes influence biological activity. For instance, modifications to the phenoxy ring at the 4-position, such as the introduction of various substituents (e.g., fluorine, methoxy (B1213986) groups), could significantly impact binding affinity and selectivity for target proteins like Fibroblast Growth Factor Receptor (FGFR). nih.govdocumentsdelivered.com Similarly, exploring alternatives to the methyl group at the 1-position of the indazole ring could modulate the compound's pharmacokinetic properties.
One key area of optimization involves targeting kinase selectivity. researchgate.net Many indazole derivatives function as kinase inhibitors, and achieving selectivity for a specific kinase or kinase family is crucial for avoiding toxicity associated with inhibiting multiple targets. nih.gov For example, research on related 1H-indazol-3-amine derivatives has shown that introducing specific substituents, like a 2,6-difluoro-3-methoxyphenyl group, can yield highly potent and selective FGFR inhibitors. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Indazole Derivatives
| Structural Position | Modification | Observed Effect on Activity/Selectivity | Potential Application for this compound |
|---|---|---|---|
| Indazole C-5 Position | Introduction of substituted aromatic groups (e.g., 3-fluorophenyl) | Can be crucial for antitumor activity against specific cell lines. nih.govresearchgate.net | Although the subject compound has a phenoxy group at C-4, SAR at adjacent positions informs optimization strategies. |
| Indazole N-1 Position | Substitution with groups other than methyl | Influences binding and pharmacokinetic properties. | Exploring bioisosteric replacements for the N-1 methyl group could improve metabolic stability or target engagement. |
| Substituent on Phenyl/Phenoxy Ring | Addition of fluorine or methoxy groups | Can block metabolism and significantly increase potency. nih.govmdpi.com | Systematic substitution on the 4-phenoxy ring is a key strategy to enhance potency and selectivity. |
| Indazole C-3 Amine | Acylation and further modification | The 1H-indazole-3-amine structure is an effective hinge-binding fragment for kinases. nih.gov | Derivatization of the 3-amine group can create new interactions with the target protein, improving affinity. |
Identification and Exploration of Novel Biological Targets for the Indazole Scaffold
The indazole scaffold is recognized for its therapeutic versatility, with different derivatives showing activity against a wide range of biological targets. researchgate.netdoi.org This promiscuity suggests that this compound may have therapeutic applications beyond its initially identified targets. A key future direction is the systematic screening of this compound against diverse panels of biological targets to uncover novel mechanisms of action and therapeutic uses.
Indazole-based compounds have been successfully developed as inhibitors of various protein kinases, including KDR/VEGFR-2 and FGFR, which are crucial in cancer progression. nih.govnih.gov Beyond kinases, the indazole nucleus is present in molecules that target enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidases, as well as G-protein coupled receptors and ion channels. doi.orgnih.gov This broad biological activity highlights the potential for identifying new disease indications for this compound through comprehensive target exploration. rsc.org
Table 2: Known Biological Targets of the Indazole Scaffold
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | FGFR, KDR/VEGFR-2, Aurora Kinases, ITK nih.govresearchgate.netnih.gov | Oncology, Inflammation |
| Enzymes | Cyclooxygenase-2 (COX-2), Nitric Oxide Synthase nih.govaustinpublishinggroup.com | Inflammation, Neurological Disorders |
| Receptors | Farnesoid-X Receptor, Estrogen Receptor nih.gov | Metabolic Diseases, Oncology |
| Other | Wnt Signal Pathway, Bcl2 family members nih.govnih.gov | Oncology, Developmental Disorders |
Development of Hybrid Pharmacophores Incorporating the this compound Core
A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This "molecular hybridization" approach can lead to compounds with improved affinity, dual-target activity, or novel mechanisms of action. The this compound core is an ideal candidate for incorporation into such hybrid structures.
Researchers have successfully used this strategy by linking the 1H-indazole-3-amine framework to other molecular fragments, such as piperazine (B1678402) moieties, via an amide linker. nih.govresearchgate.net This approach allows for the exploration of new chemical space and the potential to engage multiple binding sites on a single target or to interact with two different biological targets simultaneously. Future work could involve conjugating the this compound core with fragments known to inhibit other key signaling pathways implicated in a particular disease, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
Table 3: Examples of Hybridization Strategies for the Indazole Core
| Core Scaffold | Linked Pharmacophore | Linker Type | Potential Therapeutic Goal |
|---|---|---|---|
| 1H-indazol-3-amine nih.gov | Thiophenols, Piperazines | Ethyl amide | Enhance antitumor activity by exploring new interactions with target kinases. |
| Pyrazolo[1,5-a]pyrimidine mdpi.com | Pyridinylmethylamine | Amine | Develop potent inhibitors of mycobacterial ATP synthase. |
| Indazole | Imidazole researchgate.net | Direct C-C bond | Create dual inhibitors of ALK5 and p38α for cancer therapy. |
Advanced Preclinical Models for Comprehensive Efficacy Evaluation
To accurately assess the therapeutic potential of this compound and its optimized derivatives, it is essential to move beyond traditional preclinical models. While standard cell line-based assays and simple animal models, such as the carrageenan-induced paw edema model for inflammation, provide initial insights, they often fail to replicate the complexity of human disease. nih.govnih.gov
Future research must employ more sophisticated and clinically relevant preclinical models. These include:
Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity and genetic characteristics of the original human tumor. rsc.org
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that drive disease development, offering a more accurate representation of disease pathology.
3D Organoid Cultures: Grown from stem cells or patient tissues, organoids self-organize into three-dimensional structures that mimic the architecture and function of human organs, providing a superior platform for in vitro efficacy and toxicity testing.
Utilizing these advanced models will provide a more comprehensive and predictive evaluation of the efficacy of indazole-based compounds, facilitating a more successful translation to clinical trials.
Table 4: Comparison of Preclinical Models for Efficacy Evaluation
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cancer cells grown in a monolayer on plastic. | High-throughput, low cost, reproducible. | Lacks tissue architecture and microenvironment. |
| Carrageenan-Induced Edema researchgate.net | Animal model for acute inflammation. | Well-established for screening anti-inflammatory compounds. | Represents only acute inflammation, not chronic disease. |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines injected into immunodeficient mice. | Simple to establish, good for initial in vivo testing. | Lacks tumor heterogeneity and microenvironment. |
| Patient-Derived Xenograft (PDX) rsc.org | Patient tumor fragments implanted in immunodeficient mice. | Preserves original tumor architecture and heterogeneity. | Costly, lower throughput, requires immunodeficient mice. |
| 3D Organoids | Self-organizing 3D cultures derived from stem cells or tissues. | Mimics organ architecture, good for personalized medicine. | Lacks systemic effects (e.g., immune response). |
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govnih.gov These computational tools can be powerfully applied to the development of this compound and other indazole derivatives.
AI/ML algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity and toxicity of new molecules, and design compounds with desired properties. nih.goveurekaselect.com For the indazole scaffold, ML models can be trained on existing SAR data to predict the potency and selectivity of novel derivatives before they are synthesized, thereby prioritizing the most promising candidates and reducing wasted resources. morressier.com
Furthermore, AI can accelerate the optimization of synthetic routes, ensuring that target compounds can be produced efficiently. beilstein-journals.orgmdpi.com Deep learning models, for instance, can predict reaction outcomes and suggest optimal conditions, streamlining the chemical synthesis process. beilstein-journals.org By leveraging AI and ML, the entire discovery pipeline for indazole-based drugs, from initial hit identification to preclinical candidate selection, can be significantly enhanced.
Table 5: Applications of AI/ML in the Indazole Drug Discovery Pipeline
| Discovery Phase | AI/ML Application | Specific Task |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Identify novel protein targets associated with disease. nih.gov |
| Hit Identification | Virtual screening, de novo design | Screen large virtual libraries for potential binders; generate novel molecular structures with desired properties. nih.govnih.gov |
| Lead Optimization | Predictive modeling (QSPR/QSAR) | Predict potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide chemical synthesis. eurekaselect.commorressier.com |
| Chemical Synthesis | Retrosynthesis analysis, reaction optimization | Predict optimal synthetic routes and reaction conditions. beilstein-journals.orgmdpi.com |
| Preclinical Studies | Biomarker identification | Analyze clinical and omics data to identify biomarkers for patient stratification. |
Q & A
Basic: What are the standard synthetic routes for 1-methyl-4-phenoxy-1H-indazol-3-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of indazole derivatives typically involves cyclization of hydrazine derivatives with substituted aryl precursors. For this compound, a plausible route includes:
Hydrazine Condensation : Reacting 3-amino-4-phenoxyindazole with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group at the 1-position .
Regioselective Functionalization : Optimizing solvent polarity (e.g., DMSO vs. ethanol) and temperature (80–120°C) to control phenoxy group placement at the 4-position via nucleophilic aromatic substitution .
Key factors affecting yield:
- Catalyst Choice : Transition metals (e.g., CuI) may enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the amine product .
Advanced: How can regioselectivity challenges in indazole synthesis be addressed for this compound?
Methodological Answer:
Regioselectivity in indazole systems often arises from competing electronic effects. Strategies include:
- Directing Groups : Introducing temporary substituents (e.g., nitro or boronate groups) at specific positions to guide phenoxy or methyl group installation. For example, a boronate ester at the 7-position (as in ) can facilitate Suzuki coupling for later functionalization .
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes at 150°C) minimizes side reactions like over-methylation or ring-opening .
- Computational Modeling : DFT calculations to predict electron density maps of the indazole core, identifying favorable sites for substitution .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., C₁₄H₁₄N₃O) .
- X-ray Crystallography : SHELX refinement ( ) resolves crystal packing and hydrogen-bonding networks, critical for confirming amine proton positions .
Advanced: How can researchers resolve contradictions in biological activity data for indazole derivatives?
Methodological Answer:
Discrepancies often stem from:
- Impurity Profiles : HPLC-MS analysis (e.g., C18 column, 0.1% TFA/ACN gradient) identifies byproducts like deaminated or oxidized species .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.5) alter compound solubility and target engagement. Standardize protocols using ’s pharmacological frameworks .
- Metabolic Stability : Liver microsome assays (e.g., rat S9 fractions) assess whether rapid metabolism underlies inconsistent in vivo/in vitro results .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact () .
- Ventilation : Use fume hoods for weighing and reactions to avoid amine vapor inhalation .
- Spill Management : Neutralize with citric acid (for basic residues) and absorb with vermiculite .
Advanced: How can computational methods optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- ADME Prediction : Tools like SwissADME calculate logP (aim for 2–3), polar surface area (<90 Ų), and CYP450 inhibition risks .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., kinase domains), guiding structural modifications to enhance affinity .
- MD Simulations : GROMACS runs (100 ns) assess conformational stability in aqueous and lipid bilayer environments .
Basic: What are common impurities in this compound synthesis, and how are they controlled?
Methodological Answer:
Advanced: What strategies improve the metabolic stability of this compound?
Methodological Answer:
- Deuterium Incorporation : Replace labile C–H bonds (e.g., benzylic positions) with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the amine as a pivaloyloxymethyl carbamate, hydrolyzing in vivo to release the active compound .
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to extend half-life .
Basic: How is the phenoxy group’s electronic effect characterized in this compound?
Methodological Answer:
- Hammett Analysis : Measure σ values (e.g., σₚ = 0.12 for phenoxy) to correlate substituent electronics with reactivity in SNAr or cross-coupling reactions .
- UV-Vis Spectroscopy : Bathochromic shifts in λmax indicate resonance donation from the phenoxy oxygen to the indazole ring .
Advanced: What are the challenges in scaling up this compound synthesis?
Methodological Answer:
- Exotherm Management : Jacketed reactors with controlled cooling prevent runaway reactions during methyl group introduction .
- Solvent Recovery : Distillation towers reclaim DMF (>95% purity) to reduce costs and environmental impact .
- Particle Engineering : Jet milling ensures uniform particle size (D90 <50 µm) for consistent bioavailability in formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
